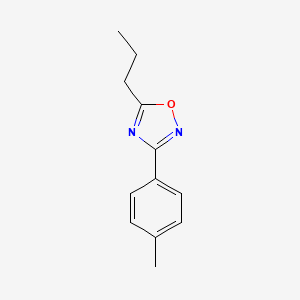

5-Propyl-3-p-tolyl-1,2,4-oxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-methylphenyl)-5-propyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-3-4-11-13-12(14-15-11)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMOYSDZOWQHDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NO1)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397241 | |

| Record name | 5-Propyl-3-p-tolyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182295-26-7 | |

| Record name | 5-Propyl-3-p-tolyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and drug development. Its rigid, planar structure and metabolic stability make it an excellent bioisostere for amide and ester functionalities, which are often susceptible to enzymatic degradation. This property allows for the enhancement of pharmacokinetic profiles of drug candidates. Compounds incorporating the 1,2,4-oxadiazole motif have demonstrated a wide array of biological activities, acting as muscarinic agonists, receptor antagonists, and anti-inflammatory agents.

This guide provides a comprehensive, in-depth exploration of a robust and widely adopted synthetic pathway for a specific derivative, 5-propyl-3-p-tolyl-1,2,4-oxadiazole (CAS 182295-26-7, Molecular Formula: C₁₂H₁₄N₂O). We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and discuss critical process optimization and troubleshooting strategies to ensure a high-yielding and reproducible synthesis.

Retrosynthetic Analysis and Strategy

The most logical and field-proven approach for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the condensation and cyclization of an amidoxime with an acylating agent.[1][2] This strategy, often referred to as the "amidoxime route," offers high convergence and reliability.

Our retrosynthetic analysis of the target molecule, this compound, deconstructs the target into two key building blocks:

-

p-tolylamidoxime (N'-hydroxy-4-methylbenzenecarboximidamide) : This intermediate provides the C3-p-tolyl fragment and the N-N-O portion of the heterocyclic ring.

-

Butyryl Chloride : This acylating agent provides the C5 and the attached propyl group.

The forward synthesis, therefore, is a two-stage process:

-

Stage 1 : Synthesis of the key p-tolylamidoxime intermediate from commercially available p-tolunitrile.

-

Stage 2 : Acylation of the p-tolylamidoxime with butyryl chloride, followed by a cyclodehydration reaction to form the final 1,2,4-oxadiazole ring.

Stage 1: Synthesis of the Key Intermediate: p-Tolylamidoxime

The synthesis of amidoximes from their corresponding nitriles is a fundamental and well-established transformation.[3] The reaction involves the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group.

Mechanism and Rationale

The reaction is typically performed using hydroxylamine hydrochloride, requiring a base to liberate the free hydroxylamine nucleophile. A mild base like triethylamine (TEA) or sodium carbonate is sufficient to drive the reaction forward without promoting significant side reactions. The choice of an alcohol, such as ethanol, as the solvent is advantageous due to its ability to dissolve both the nitrile and the hydroxylamine salt, facilitating a homogeneous reaction mixture.

// Nodes RCN [label="p-Tolunitrile"]; NH2OH [label="Hydroxylamine\n(from NH₂OH·HCl + Base)"]; Intermediate [label="Addition Intermediate", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Amidoxime [label="p-Tolylamidoxime", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges RCN -> Intermediate [label=" Nucleophilic Attack"]; NH2OH -> Intermediate [style=invis]; // for alignment Intermediate -> Amidoxime [label=" Proton Transfer"];

// Invisible edges for layout {rank=same; RCN; NH2OH;} } केंदMechanism for p-tolylamidoxime formation.

Experimental Protocol: Synthesis of p-Tolylamidoxime

-

Materials:

-

p-Tolunitrile (1.0 eq)

-

Hydroxylamine Hydrochloride (1.5 eq)

-

Triethylamine (TEA) (1.5 eq) or Sodium Carbonate (1.5 eq)

-

Ethanol (approx. 5-10 mL per gram of nitrile)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-tolunitrile, hydroxylamine hydrochloride, and ethanol.

-

Begin stirring to form a suspension.

-

Slowly add the triethylamine (or sodium carbonate) to the mixture. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 4-6 hours.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitrile spot has been consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Resuspend the resulting solid residue in water and stir for 30 minutes to dissolve the triethylamine hydrochloride salt.

-

Collect the solid product by vacuum filtration, washing thoroughly with cold water.

-

Dry the white solid product (p-tolylamidoxime) under vacuum. The product is often of sufficient purity for the next step, but can be recrystallized from an ethanol/water mixture if necessary.

-

-

Expected Characterization (p-Tolylamidoxime, CAS 19227-13-5): [4]

-

Appearance: White crystalline solid.

-

¹H NMR: Expect signals for the aromatic protons (two doublets), the methyl group singlet, and broad singlets for the -NH₂ and -OH protons.

-

¹³C NMR: Expect signals for the imidamide carbon (C=N), the four distinct aromatic carbons, and the methyl carbon.

-

Stage 2: Acylation and Cyclodehydration to this compound

This is the final, crucial stage where the heterocyclic ring is constructed. The process involves two key transformations that can often be performed sequentially in one pot: O-acylation of the amidoxime followed by cyclodehydration.[2][5]

Mechanism and Rationale

-

O-Acylation: The p-tolylamidoxime, in the presence of a base, is acylated by butyryl chloride. The more nucleophilic nitrogen of the amino group initially attacks the acyl chloride, but a rapid acyl transfer to the more thermodynamically stable O-acylated intermediate occurs. The base (e.g., pyridine or TEA) is critical to neutralize the HCl generated during the reaction.

-

Cyclodehydration: The O-acyl amidoxime intermediate is then induced to cyclize. This intramolecular reaction involves the attack of the amidine nitrogen onto the carbonyl carbon, followed by the elimination of a water molecule to form the stable, aromatic 1,2,4-oxadiazole ring. This step is often the most challenging and can require forcing conditions.[6]

-

Thermal Cyclization: Heating the isolated O-acyl intermediate in a high-boiling solvent like toluene or xylene can provide the energy needed to overcome the activation barrier for cyclization.

-

Base-Mediated Cyclization: Strong, non-nucleophilic bases are highly effective. Tetrabutylammonium fluoride (TBAF) in an anhydrous solvent like THF is a common and efficient choice.[7] Superbase systems, such as NaOH or KOH in DMSO, have also been shown to promote cyclization at room temperature.[7]

-

Experimental Protocol: Synthesis of this compound

-

Materials:

-

p-Tolylamidoxime (1.0 eq)

-

Butyryl Chloride (1.1 eq)

-

Pyridine or Triethylamine (2.0 eq)

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 eq) (for base-mediated method)

-

-

Procedure (Two-Step, Base-Mediated Cyclization):

-

Dissolve p-tolylamidoxime in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add pyridine (or TEA) to the solution, followed by the dropwise addition of butyryl chloride.

-

Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours. Monitor the formation of the O-acyl intermediate by TLC.

-

Once acylation is complete, add the TBAF solution (1.0 M in THF) dropwise to the reaction mixture.

-

Stir the mixture at room temperature overnight (12-16 hours). The cyclization can be gently heated (e.g., to 50°C) to expedite the process if room temperature conversion is slow.

-

Upon completion (monitored by TLC or LC-MS), quench the reaction by adding water.

-

Extract the product into an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

-

-

Expected Characterization (this compound, CAS 182295-26-7): [8]

-

Appearance: Likely a white solid or a colorless oil.

-

¹H NMR (predicted): Based on the analogue 5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole, the following signals are expected:[3]

-

Aromatic protons of the tolyl group: Two doublets, integrating to 2H each, around δ 7.3-8.1 ppm.

-

Tolyl methyl group: A singlet at ~δ 2.4-2.5 ppm, integrating to 3H.

-

Propyl group: A triplet for the α-CH₂ (~δ 2.9-3.1 ppm, 2H), a sextet for the β-CH₂ (~δ 1.8-2.0 ppm, 2H), and a triplet for the terminal CH₃ (~δ 1.0-1.1 ppm, 3H).

-

-

¹³C NMR (predicted): Key signals expected:[3][9]

-

Oxadiazole C5: ~δ 176-178 ppm.

-

Oxadiazole C3: ~δ 168-170 ppm.

-

Aromatic and propyl carbons in their respective expected regions.

-

-

Mass Spectrometry (EI or ESI): m/z = 203 [M+H]⁺ for C₁₂H₁₄N₂O.

-

Process Optimization and Troubleshooting

A robust protocol is a self-validating one. Understanding potential pitfalls is key to ensuring reproducibility and high yields.

| Issue / Symptom | Probable Cause | Recommended Solution & Rationale | Reference |

| Low Yield in Stage 2 | Incomplete cyclization of the O-acyl amidoxime intermediate. | This is the most common bottleneck. If using thermal cyclization, increase the temperature or reflux time. For base-mediated methods, ensure anhydrous conditions as water can hydrolyze the intermediate. Consider switching to a stronger base system like NaOH/DMSO. | [6][10] |

| Side product observed with mass of hydrolyzed O-acyl intermediate | Presence of water during the cyclization step or workup. | Ensure all solvents and reagents for the cyclization step are rigorously dried. Minimize exposure to atmospheric moisture. Use anhydrous workup conditions if possible before purification. | [6] |

| Formation of an isomeric product | Boulton-Katritzky Rearrangement (BKR), a thermal rearrangement of the 1,2,4-oxadiazole ring. | This is more common with certain substitution patterns and can be triggered by heat or acid. If BKR is suspected, attempt the cyclization at a lower temperature using a more potent base. Use neutral, anhydrous conditions for purification and avoid acidic workups. | [6][10] |

| Low Yield in Stage 1 | Incomplete reaction of the nitrile. | Ensure a sufficient excess of hydroxylamine and base are used. Confirm that the reaction has gone to completion via TLC before workup. The reaction can be sensitive to the electronic nature of the nitrile. | [3] |

References

- 1. benchchem.com [benchchem.com]

- 2. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N'-Hydroxy-4-methylbenzenecarboximidamide | C8H10N2O | CID 209113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

physicochemical properties of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole

An In-Depth Technical Guide to the Physicochemical Properties of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties, synthetic methodology, and potential applications of this compound. The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, frequently employed as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and improve pharmacokinetic profiles. This document is intended for researchers, medicinal chemists, and drug development scientists, offering field-proven insights into the characterization and strategic importance of this heterocyclic compound. We will delve into its molecular profile, provide a robust, detailed protocol for its synthesis and characterization, and discuss its therapeutic potential based on the well-documented biological activities of its structural class.

Introduction & Strategic Significance

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in pharmaceutical research due to its unique electronic properties and metabolic stability.[1] Unlike esters or amides, the oxadiazole core is resistant to hydrolysis by common metabolic enzymes, making it an ideal surrogate to improve the durability and oral bioavailability of drug candidates. Derivatives of this scaffold have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and anti-Alzheimer's properties.[1][2]

This compound (Figure 1) is a specific analogue within this class, featuring a p-tolyl group at the 3-position and a propyl group at the 5-position. This substitution pattern provides a balance of aromatic and aliphatic character, influencing its solubility, lipophilicity, and potential interactions with biological targets. Understanding the physicochemical nature of this molecule is the first critical step in evaluating its potential as a lead compound in drug discovery programs.

Figure 1: Chemical Structure of this compound

A 2D representation of the title compound's molecular structure.

Molecular & Physicochemical Profile

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These parameters dictate its behavior in biological systems, its formulation possibilities, and its stability.

Key Identifiers

The following table summarizes the core identification information for this compound.

| Identifier | Value | Source(s) |

| IUPAC Name | 5-Propyl-3-(4-methylphenyl)-1,2,4-oxadiazole | P&S Chemicals |

| CAS Number | 182295-26-7 | [3] |

| Molecular Formula | C₁₂H₁₄N₂O | [3] |

| Molecular Weight | 202.26 g/mol | PubChem |

Physicochemical Properties

| Property | Predicted / Estimated Value | Justification / Methodology |

| Physical State | White to off-white solid | Based on analogous 3,5-disubstituted 1,2,4-oxadiazoles. |

| Melting Point | Not available | |

| Boiling Point | > 300 °C (Predicted) | Estimated based on high molecular weight and aromatic structure. |

| Aqueous Solubility | Poor | Aromatic heterocycles of this nature are typically sparingly soluble in water. |

| Organic Solubility | Soluble | Expected to be soluble in common organic solvents like DCM, EtOAc, MeOH, and DMSO. |

| logP (Octanol/Water) | ~3.5 - 4.0 (Predicted) | Calculated using various online algorithms (e.g., XLogP3). Indicates high lipophilicity. |

| pKa | ~1.5 - 2.5 (Predicted) | The oxadiazole ring nitrogens are weakly basic due to electron delocalization within the aromatic system. |

Note: Predicted values should be used as a guideline and confirmed experimentally.

Synthesis & Characterization

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established field in organic chemistry. The most reliable and common approach involves the condensation and subsequent cyclization of an amidoxime with a carboxylic acid derivative. This ensures high regioselectivity and generally good yields.

Synthetic Strategy & Causality

The chosen synthetic route proceeds in two primary stages (Figure 2).

-

Formation of the Amidoxime: The synthesis begins with the conversion of a nitrile (p-tolunitrile) into the corresponding amidoxime (p-tolylamidoxime). This is a crucial step as the amidoxime provides the N-C-N backbone required for the 3-substituted portion of the heterocycle. The reaction with hydroxylamine is robust and a standard procedure for generating this key intermediate.

-

Acylation and Cyclodehydration: The p-tolylamidoxime is then acylated with an appropriate acylating agent, in this case, butyryl chloride, to introduce the propyl group. The resulting O-acyl amidoxime intermediate is unstable and readily undergoes thermal or base-catalyzed cyclodehydration to form the stable 1,2,4-oxadiazole ring. Using a base like pyridine not only scavenges the HCl byproduct but also catalyzes the final ring-closing step.

Figure 2: General Synthetic Workflow

A simplified diagram of the two-stage synthesis protocol.

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for a structurally similar analogue, 5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole.[4]

Step 1: Synthesis of 4-methylbenzamidoxime (p-tolylamidoxime)

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine p-tolunitrile (10.0 g, 85.4 mmol), hydroxylamine hydrochloride (7.12 g, 102.5 mmol), and ethanol (100 mL).

-

Reaction: To the stirring suspension, add a solution of sodium hydroxide (4.10 g, 102.5 mmol) in water (20 mL) dropwise. The choice of a mixed ethanol/water solvent system ensures the solubility of both organic and inorganic reagents.

-

Reflux: Heat the reaction mixture to reflux (approx. 80-85 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile spot has been consumed.

-

Work-up: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Add 100 mL of water to the residue, which may cause the product to precipitate.

-

Isolation: Collect the resulting white solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is typically of sufficient purity for the next step.

Step 2: Synthesis of this compound

-

Reagent Preparation: In a 100 mL flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the 4-methylbenzamidoxime (5.0 g, 33.3 mmol) in anhydrous pyridine (30 mL). Cool the solution to 0 °C in an ice bath. Pyridine serves as both the solvent and the acid scavenger.

-

Acylation: Add butyryl chloride (3.9 g, 36.6 mmol) dropwise to the cold, stirring solution. The dropwise addition at 0 °C is critical to control the exothermic reaction between the acyl chloride and the amidoxime.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Cyclization: Heat the mixture to 80 °C for 2 hours to ensure complete cyclodehydration of the intermediate to the final oxadiazole product.

-

Work-up: Cool the reaction mixture and pour it into 150 mL of ice-cold 1M HCl to neutralize the pyridine. This will likely form a precipitate or an oil.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product as a white solid or oil.

Spectroscopic Characterization

Confirmation of the final product's identity and purity is achieved through standard spectroscopic methods. Based on the structure and data from analogous compounds[4], the following spectral characteristics are expected:

-

¹H NMR (400 MHz, CDCl₃):

-

Propyl Group: A triplet at ~1.0 ppm (3H, -CH₃), a sextet at ~1.8 ppm (2H, -CH₂-), and a triplet at ~2.9 ppm (2H, -CH₂- attached to C5).

-

Tolyl Group: A singlet at ~2.4 ppm (3H, Ar-CH₃) and two doublets in the aromatic region, ~7.3 ppm and ~7.9 ppm (2H each, AA'BB' system).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Propyl Group: Signals at ~13 ppm (-CH₃), ~20 ppm (-CH₂-), and ~28 ppm (-CH₂- attached to C5).

-

Tolyl Group: A signal at ~21.5 ppm (Ar-CH₃), and aromatic signals between ~124-142 ppm.

-

Oxadiazole Ring: Two quaternary carbon signals at ~168 ppm (C3) and ~178 ppm (C5).

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺ peak at m/z = 203.12.

-

Potential Applications in Drug Discovery

The structural features of this compound make it an intriguing candidate for further investigation.

-

Bioisosterism: As a metabolically robust bioisostere of an ester or amide, it can be incorporated into known pharmacophores to block hydrolysis, potentially increasing the half-life and oral bioavailability of a parent drug.[1]

-

Lipophilicity and Permeability: With a predicted logP value in the range of 3.5-4.0, the compound is highly lipophilic. This suggests it will likely have good membrane permeability, a key attribute for oral drug absorption and for crossing the blood-brain barrier.

-

Therapeutic Targets: Given the broad activity of the 1,2,4-oxadiazole class, this compound could be screened against a wide array of targets. The literature suggests high potential in oncology, inflammation, and neuroscience.[1][2] For example, various 1,2,4-oxadiazole derivatives have shown potent activity as agonists for muscarinic receptors and as anticancer agents.[5]

This molecule serves as an excellent starting point or fragment for library synthesis. Modification of the propyl and tolyl groups can be used to explore structure-activity relationships (SAR) and optimize potency and selectivity for a given biological target.

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. N-Pyrrolidino Protonitazene | C23H28N4O3 | CID 168322728 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Propyl-3-p-tolyl-1,2,4-oxadiazole (CAS Number: 182295-26-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole scaffold is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and broad spectrum of biological activities.[1][2] This is partly attributable to its role as a bioisosteric replacement for amide and ester functionalities, which can enhance metabolic stability.[1] This guide provides a comprehensive technical overview of a specific derivative, 5-Propyl-3-p-tolyl-1,2,4-oxadiazole. While extensive research on this particular molecule is not widely published, this document consolidates information on its synthesis, characterization, and potential biological relevance by drawing upon established knowledge of the 1,2,4-oxadiazole class. Detailed experimental protocols, predicted physicochemical properties, and discussions on potential mechanisms of action are presented to support further research and development efforts.

Physicochemical and Predicted Properties

A summary of the known and predicted properties of this compound is provided below. These properties are crucial for its handling, formulation, and assessment of its drug-like characteristics.

| Property | Value | Source |

| CAS Number | 182295-26-7 | [3] |

| Molecular Formula | C₁₂H₁₄N₂O | [3] |

| Molecular Weight | 202.3 g/mol | [3] |

| Predicted LogP | 2.73–3.23 | [4] |

| Predicted Oral Bioavailability | Good | [1][4] |

| Lipinski's Rule of 5 | Compliant | [4][5] |

Synthesis and Characterization

The most prevalent and reliable method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is through the cyclization of an amidoxime with an acylating agent, such as an acyl chloride.[6][7] This approach offers high yields and regioselectivity.

Synthetic Pathway

The synthesis of this compound proceeds in two primary steps: the formation of the p-tolyl-amidoxime precursor, followed by its reaction with butyryl chloride.

Caption: Synthetic route to this compound.

Detailed Experimental Protocols

Step 1: Synthesis of N'-hydroxy-4-methylbenzimidamide (p-tolyl-amidoxime)

This procedure is adapted from standard methods for amidoxime synthesis from nitriles.[8][9]

-

To a solution of p-tolunitrile (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).

-

Reflux the mixture for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude amidoxime.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure N'-hydroxy-4-methylbenzimidamide as a white solid.

Step 2: Synthesis of this compound

This protocol is based on the general reaction of amidoximes with acyl chlorides.[7]

-

Dissolve N'-hydroxy-4-methylbenzimidamide (1 equivalent) in a suitable aprotic solvent such as pyridine or dichloromethane in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add butyryl chloride (1.1 equivalents) dropwise to the stirred solution. The use of an acyl chloride is a common and effective method for this transformation.[10]

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction proceeds via an unstable O-acylamidoxime intermediate.

-

Heat the reaction mixture to reflux for 2-6 hours to facilitate the cyclization to the 1,2,4-oxadiazole ring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the mixture and pour it into cold water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization

The structure of the synthesized compound should be confirmed using standard spectroscopic methods.[6][11]

-

¹H NMR: Expected signals would include aromatic protons from the p-tolyl group, a singlet for the methyl group on the tolyl ring, and signals corresponding to the propyl chain (a triplet for the terminal methyl and two multiplets for the methylene groups).

-

¹³C NMR: Aromatic carbons, the methyl carbon of the tolyl group, and the three carbons of the propyl chain are expected. The two carbons of the oxadiazole ring will appear at characteristic downfield shifts.

-

FT-IR: Characteristic peaks would include C=N stretching of the oxadiazole ring and C-H stretching from the aromatic and aliphatic moieties.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (202.3 g/mol ) should be observed.

Potential Biological Activity and Mechanism of Action

The 1,2,4-oxadiazole nucleus is a versatile scaffold found in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][8][12]

Potential Therapeutic Targets

-

Anticancer: Many 1,2,4-oxadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][11][13] The presence of the p-tolyl group in some molecules has been associated with lipoxygenase inhibition, an enzyme implicated in inflammation and cancer.[14]

-

Neurodegenerative Diseases: Certain 1,2,4-oxadiazole derivatives have been investigated as inhibitors of butyrylcholinesterase (BuChE) and monoamine oxidase B (MAO-B), enzymes relevant to the pathology of Alzheimer's and Parkinson's diseases, respectively.[12][15]

-

Antimicrobial: The 1,2,4-oxadiazole ring is present in some compounds with antibacterial and antifungal properties.[16]

-

Nematicidal: Some 1,2,4-oxadiazole derivatives have shown potent activity against plant-parasitic nematodes, potentially by affecting acetylcholine receptors.[17]

Hypothetical Mechanism of Action: Kinase Inhibition Pathway

Given the prevalence of kinase inhibitors among anticancer drugs and the presence of the 1,2,4-oxadiazole scaffold in some of these agents, a plausible mechanism of action for this compound could involve the inhibition of a signaling pathway critical for cancer cell proliferation, such as the EGFR pathway.[18]

Caption: Hypothetical inhibition of the Raf kinase in the MAPK/ERK signaling pathway.

Applications in Drug Discovery

The favorable physicochemical properties of the 1,2,4-oxadiazole ring make it an attractive scaffold in drug design.[1]

-

Scaffold Hopping and Bioisosterism: The 1,2,4-oxadiazole ring can serve as a metabolically stable replacement for ester and amide groups, potentially improving the pharmacokinetic profile of a lead compound.

-

Combinatorial Chemistry: The straightforward synthesis of 3,5-disubstituted 1,2,4-oxadiazoles allows for the rapid generation of compound libraries with diverse substitutions at the 3- and 5-positions for structure-activity relationship (SAR) studies.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound and its precursors in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials. Acyl chlorides require storage under inert atmosphere and away from moisture.[19][20]

-

Spill and Disposal: In case of a spill, follow standard laboratory procedures for chemical cleanup. Dispose of waste in accordance with local regulations.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antimicrobial screening of some 1, 3, 4-oxadiazoles and their molecular properties prediction through 'rule of five' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 11. "Synthesis, spectral characterization, and biological studies of 3,5-di" by TUĞÇE ÖZYAZICI, FİKRETTİN ŞAHİN et al. [journals.tubitak.gov.tr]

- 12. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assessing p-tolyloxy-1,3,4-oxadiazole acetamides as lipoxygenase inhibitors assisted by in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 3, 5-disubstituted 1,2,4- oxadiazole: A potent inhibitor of Mycolic acid synthesis | Open Access Research Journal of Science and Technology [oarjst.com]

- 17. mdpi.com [mdpi.com]

- 18. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. fishersci.co.uk [fishersci.co.uk]

- 20. nbinno.com [nbinno.com]

- 21. fishersci.com [fishersci.com]

- 22. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

potential therapeutic targets of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole

An Investigative Guide to the Potential Therapeutic Targets of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole: A Scaffold-Based Approach

Abstract

The 1,2,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its presence in a wide array of biologically active compounds. While the broader class of 1,2,4-oxadiazole derivatives has been extensively studied, the specific compound this compound remains largely uncharacterized in the scientific literature. This guide, therefore, serves not as a review of existing data, but as an investigative roadmap for researchers and drug development professionals. We will leverage a scaffold-based approach to hypothesize potential therapeutic targets by analyzing structure-activity relationships of analogous compounds. This document outlines a rational, multi-phase experimental workflow, from initial target-agnostic phenotypic screening to specific target deconvolution and validation, providing detailed protocols and the scientific rationale behind them. The ultimate objective is to equip research teams with a comprehensive strategy to systematically uncover and validate the therapeutic potential of this compound.

Introduction: The 1,2,4-Oxadiazole Scaffold in Drug Discovery

The five-membered 1,2,4-oxadiazole ring is a cornerstone of modern medicinal chemistry. Its prominence stems from a combination of metabolic stability and its utility as a bioisostere—a chemical substitute that can mimic the steric and electronic properties of less stable functional groups like esters and amides, thereby improving a drug candidate's pharmacokinetic profile.[1][2] This has led to the exploration of 1,2,4-oxadiazole derivatives across a vast landscape of diseases.

Broad Biological Activity of the 1,2,4-Oxadiazole Core

Compounds built upon the 1,2,4-oxadiazole scaffold have demonstrated a remarkable diversity of pharmacological activities.[3][4] Documented biological effects include:

-

Anticancer: Induction of apoptosis and inhibition of key cancer-related proteins.[1][5]

-

Neuropharmacological: Agonism of muscarinic receptors and antagonism of serotonin (5-HT) and histamine (H3) receptors.[3][5]

-

Anti-Alzheimer's: Inhibition of critical enzymes such as acetylcholinesterase (AChE).[6]

-

Anti-inflammatory: Modulation of inflammatory pathways, including potential inhibition of cyclooxygenase-2 (COX-2).[6][7]

-

Antiviral: Inhibition of viral enzymes like the SARS-CoV-2 papain-like protease (PLpro).[8]

Profile of the Target Compound: this compound

The specific molecule of interest, this compound, is a distinct entity within this broader class. Its structure is defined by the attachment of a propyl group at the 5-position and a p-tolyl (para-methylphenyl) group at the 3-position of the 1,2,4-oxadiazole ring.

| Property | Value |

| IUPAC Name | 5-Propyl-3-(4-methylphenyl)-1,2,4-oxadiazole |

| CAS Number | 182295-26-7[9] |

| Molecular Formula | C₁₂H₁₄N₂O[9] |

| Molecular Weight | 202.25 g/mol [9] |

The presence of the lipophilic p-tolyl and propyl substituents suggests that the compound likely possesses good cell membrane permeability, a desirable trait for interacting with intracellular targets. These groups will define its specific interactions within biological binding pockets, differentiating its activity from other 1,2,4-oxadiazole analogs.

Hypothesis-Driven Target Identification

Given the absence of direct biological data for this compound, our initial strategy is to formulate hypotheses based on well-established targets of structurally related 3,5-disubstituted 1,2,4-oxadiazoles.

Potential as an Anticancer Agent

The 3,5-diarylsubstituted 1,2,4-oxadiazole motif is a known inducer of apoptosis.[4] The p-tolyl group in our target compound could facilitate interactions with hydrophobic pockets in various cancer-related proteins.

-

Hypothesized Targets:

-

Receptor Tyrosine Kinases (e.g., EGFR): Many kinase inhibitors feature aryl groups that occupy the ATP-binding pocket. The p-tolyl moiety could serve this function. Derivatives with similar structures have shown EGFR inhibitory activity.[10]

-

Tubulin: Some heterocyclic compounds disrupt microtubule dynamics. The overall shape and hydrophobicity of the molecule could favor binding to the colchicine-binding site on tubulin.[10]

-

Sphingosine-1-Phosphate (S1P) Receptors: 3,5-diphenyl-1,2,4-oxadiazole derivatives have been identified as potent agonists of the S1P1 receptor, which is implicated in cancer progression and angiogenesis.[5]

-

Potential in CNS Disorders

The 1,2,4-oxadiazole core is present in compounds designed to cross the blood-brain barrier and interact with neurological targets.

-

Hypothesized Targets:

-

Muscarinic Acetylcholine Receptors (mAChRs): Substituted 1,2,4-oxadiazoles have been developed as potent and efficacious agonists for cortical muscarinic receptors, which are targets for cognitive disorders.

-

Acetylcholinesterase (AChE): In the context of Alzheimer's disease, various 1,2,4-oxadiazole derivatives have been synthesized and shown to be potent inhibitors of AChE.[6] The p-tolyl group could engage in π-π stacking interactions within the enzyme's active site gorge.

-

Monoamine Receptors (Serotonin/Dopamine): The scaffold has been used to develop antagonists for receptors like 5-HT3.[3]

-

Experimental Workflow for Target Discovery and Validation

A robust and unbiased approach is required to move from hypothesis to validated target. We propose a three-phase workflow designed to first identify a biological effect and then systematically deconstruct the underlying molecular mechanism.

Phase 1: Target-Agnostic Phenotypic Screening

The initial goal is to determine if the compound has any measurable biological activity in a disease-relevant context without pre-supposing a target. High-content cellular imaging is an ideal platform for this, as it provides an unbiased, multiparametric readout of cellular health and morphology.

Protocol 3.1.1: High-Content Imaging for Phenotypic Profiling

-

Cell Plating: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, U-87 for glioblastoma) in 384-well, optically clear-bottom plates. Allow cells to adhere for 24 hours.

-

Compound Treatment: Prepare a 10-point, 3-fold serial dilution of this compound (e.g., from 100 µM to 5 nM). Add the compound dilutions to the cell plates. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).

-

Incubation: Incubate plates for 48 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Staining: Stain the cells with a cocktail of fluorescent dyes to label key cellular components:

-

Hoechst 33342: Labels nuclei (for cell counting and nuclear morphology).

-

MitoTracker Red CMXRos: Labels mitochondria (for mitochondrial integrity).

-

Phalloidin-AF488: Labels F-actin cytoskeleton (for cell shape and adhesion).

-

YOYO-1 Iodide: Labels dead cells (impermeable to live cells).

-

-

Imaging: Acquire images on a high-content imaging system, capturing multiple fields per well across all fluorescent channels.

-

Image Analysis: Use automated image analysis software to quantify dozens of cellular features, such as cell count, nuclear size/intensity, mitochondrial mass, and cytoskeletal texture.

-

Causality Check: A significant dose-dependent change in any of these parameters compared to the vehicle control indicates a bioactive phenotype. This self-validates the "hit" and provides the basis for proceeding to target deconvolution.

Caption: Workflow for target-agnostic phenotypic screening.

Phase 2: Target Deconvolution and Identification

Once a reproducible phenotype is confirmed, the critical next step is to identify the specific protein(s) that the compound binds to in order to elicit this effect. Affinity-based chemical proteomics is a powerful method for this purpose.

Protocol 3.2.1: Affinity-Based Chemical Proteomics

-

Probe Synthesis: Synthesize an analog of this compound that incorporates a linker and a reactive handle (e.g., an alkyne or biotin). This requires careful chemical modification to ensure the probe retains the biological activity of the parent compound.

-

Cell Lysate Preparation: Grow a large batch of the most sensitive cell line identified in Phase 1. Harvest the cells and prepare a native total cell lysate.

-

Affinity Pulldown:

-

Immobilize the biotinylated probe on streptavidin-coated magnetic beads.

-

Incubate the bead-probe conjugate with the cell lysate to allow the probe to bind to its protein targets.

-

Include a competition control where the lysate is pre-incubated with an excess of the original, non-biotinylated compound. Proteins that are "competed" off are more likely to be specific binders.

-

-

Washing and Elution: Wash the beads extensively to remove non-specific protein binders. Elute the bound proteins from the beads.

-

Proteomic Analysis: Digest the eluted proteins into peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify proteins that are significantly enriched in the probe pulldown sample compared to a control (beads only) and that show reduced binding in the competition control. These are your high-confidence candidate targets.

-

Trustworthiness: The inclusion of the competition control is a self-validating step. A true target's binding to the probe will be diminished by the free compound, while non-specific binders will not.

Caption: Workflow for identifying protein targets via affinity proteomics.

Phase 3: Target-Based Validation

The candidate proteins identified via proteomics must be validated through orthogonal assays to confirm a direct and functionally relevant interaction.

Protocol 3.3.1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target in a cellular environment. The principle is that a protein becomes more thermally stable when bound to a ligand.

-

Cell Treatment: Treat intact cells from the sensitive cell line with either the vehicle (DMSO) or a high concentration (e.g., 50 µM) of this compound.

-

Thermal Challenge: Aliquot the treated cell suspensions and heat them across a temperature gradient (e.g., from 40°C to 70°C) for 3 minutes.

-

Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.

-

Protein Detection: Analyze the amount of the candidate target protein remaining in the soluble fraction at each temperature using Western Blot or ELISA.

-

Data Analysis: Plot the fraction of soluble protein versus temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms that the compound binds to and stabilizes the target protein in the cell. This provides authoritative evidence of direct target engagement.

Caption: Hypothetical inhibition of the EGFR signaling cascade.

Data Synthesis and Target Prioritization

The culmination of this workflow is the synthesis of data from all three phases to build a compelling case for a specific therapeutic target. A prioritization matrix should be used to rank the validated candidates.

| Candidate Target | Binding Affinity (Kd) | Cellular Potency (EC50) | CETSA Shift (ΔTm) | Phenotypic Match | Priority Score |

| Protein X | 50 nM | 200 nM | + 4.2 °C | High | 1 |

| Protein Y | 1.2 µM | 5 µM | + 1.1 °C | Medium | 2 |

| Protein Z | > 10 µM | > 50 µM | No Shift | Low | 3 |

-

Binding Affinity: Determined from recombinant protein assays (e.g., ITC or SPR).

-

Cellular Potency: Derived from target-specific cellular assays (e.g., kinase activity assay).

-

CETSA Shift: The magnitude of the thermal shift indicates the strength of target engagement.

-

Phenotypic Match: How well inhibition of this target explains the phenotype observed in Phase 1.

Conclusion and Future Directions

This guide proposes a systematic and scientifically rigorous pathway for elucidating the therapeutic targets of this compound. By beginning with an unbiased phenotypic screen, progressing to proteome-wide identification, and culminating in direct biophysical validation, this workflow minimizes bias and builds a strong, evidence-based foundation for further drug development.

Upon successful validation of a high-priority target, subsequent steps would include:

-

Lead Optimization: Initiating a medicinal chemistry campaign to improve the compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

In Vivo Efficacy Studies: Testing the optimized compounds in relevant animal models of the disease associated with the validated target.

-

Pharmacodynamic Biomarker Development: Establishing biomarkers to measure target engagement and biological response in vivo.

By following this comprehensive guide, researchers can effectively navigate the complexities of target identification and lay the groundwork for potentially translating a novel chemical entity into a future therapeutic.

References

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. soc.chim.it [soc.chim.it]

- 3. researchgate.net [researchgate.net]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ipbcams.ac.cn [ipbcams.ac.cn]

- 9. scbt.com [scbt.com]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

discovery and history of 1,2,4-oxadiazole compounds

An In-Depth Technical Guide to the Discovery and History of 1,2,4-Oxadiazole Compounds

Abstract

The 1,2,4-oxadiazole, a five-membered aromatic heterocycle, represents a fascinating case study in the evolution of chemical synthesis and medicinal chemistry. First identified in the late 19th century, it remained a structural curiosity for decades before its unique properties as a bioisosteric scaffold propelled it to the forefront of modern drug discovery. This technical guide provides a comprehensive historical narrative, tracing the journey of the 1,2,4-oxadiazole from its initial synthesis by Tiemann and Krüger to the sophisticated, high-throughput methodologies employed today. We will explore the foundational synthetic strategies, their subsequent refinements, and the key conceptual breakthroughs that unlocked the vast therapeutic potential of this versatile heterocyclic core. This document is intended for researchers, chemists, and drug development professionals seeking a deep, technically grounded understanding of this important pharmacophore.

The Genesis: Discovery and Initial Synthesis

The story of the 1,2,4-oxadiazole begins in 1884 with the pioneering work of German chemists Ferdinand Tiemann and P. Krüger.[1][2] In their seminal report, they described the first synthesis of this novel heterocyclic system, which they initially classified as an "azoxime" or "furo[ab1]diazole".[3][4] Their discovery laid the chemical groundwork for what would eventually become a privileged scaffold in medicinal chemistry.

The Tiemann-Krüger Synthesis (1884)

The classical Tiemann-Krüger method is a condensation reaction between an amidoxime and a highly reactive acylating agent, typically an acyl chloride.[1][3] The reaction proceeds via an O-acylated amidoxime intermediate, which then undergoes thermal cyclodehydration to form the stable 1,2,4-oxadiazole ring.

While foundational, this original method was hampered by several limitations characteristic of the era's synthetic chemistry. The reactions often required harsh conditions and prolonged heating (6-12 hours), frequently resulting in low yields and the formation of significant byproducts, which complicated the purification process.[1][5]

Caption: The classical Tiemann-Krüger synthesis of 1,2,4-oxadiazoles (1884).

Experimental Protocol: Classical Tiemann-Krüger Synthesis

-

Acylation: An amidoxime is dissolved in a suitable inert solvent (e.g., pyridine or dioxane).

-

An equimolar amount of an acyl chloride is added dropwise to the solution, often with cooling to control the initial exothermic reaction.

-

The mixture is stirred at room temperature to form the O-acylamidoxime intermediate. In some procedures, this intermediate can be isolated.[6]

-

Cyclization: The reaction mixture is heated to reflux for several hours to induce cyclodehydration.

-

Workup: Upon cooling, the reaction mixture is poured into water. The crude 1,2,4-oxadiazole product, which often precipitates, is collected by filtration.

-

Purification: The crude solid is then purified, typically by recrystallization from a suitable solvent like ethanol, to remove byproducts and unreacted starting materials.

The Evolution of Synthesis: Modern Strategies

For nearly 80 years, the 1,2,4-oxadiazole remained largely of academic interest until its photochemical rearrangement properties were noted, sparking renewed attention.[3][4] This, combined with the burgeoning field of medicinal chemistry, drove the development of more efficient and versatile synthetic routes. Modern methods can be broadly categorized into two strategic approaches, distinguished by how the five-membered ring is constructed.

The [4+1] Atom Approach: Amidoxime-Based Heterocyclization

This strategy, a direct descendant of the Tiemann-Krüger reaction, remains the most widely used method for synthesizing 1,2,4-oxadiazoles.[6] It involves combining a four-atom component (the C-N-O-H unit from an amidoxime) with a one-atom component (the carbonyl carbon from a carboxylic acid or its derivative). The key innovation over the classical method lies in the activation of the carboxylic acid, avoiding the need for harsh and often commercially unavailable acyl chlorides.

Modern coupling reagents, borrowed from peptide synthesis, are now routinely used to facilitate the initial acylation step under mild conditions. This is followed by an in situ cyclization, often promoted by heat or microwave irradiation, to furnish the final product in a one-pot procedure.

Caption: Comparison of the two primary synthetic paradigms for 1,2,4-oxadiazoles.

Table 1: Common Coupling Reagents for [4+1] Synthesis

| Reagent/System | Name | Typical Conditions | Advantages |

| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole | DMF or CH₂Cl₂, Room Temp → 100-120°C | Mild, common in peptide chemistry, good yields. |

| HBTU/DIPEA | Hexafluorophosphate Benzotriazole Tetramethyl Uronium / Diisopropylethylamine | DMF, Microwave, 120-150°C | Very rapid under microwave heating, high conversion.[7] |

| T3P® | Propylphosphonic Anhydride | Ethyl Acetate or THF, 80-110°C | High yields, clean reactions, water is the only byproduct. |

| PS-Carbodiimide | Polymer-Supported Carbodiimide | THF, Microwave, 100-140°C | Simplified purification (filtration of resin).[7] |

Experimental Protocol: Modern One-Pot [4+1] Synthesis (Microwave-Assisted)

-

Activation: To a microwave-safe vial, add the carboxylic acid (1.0 eq), amidoxime (1.1 eq), and a coupling agent such as HBTU (1.2 eq).

-

Add a suitable high-boiling solvent (e.g., DMF, NMP) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq).

-

Cyclization: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 140°C) for 15-30 minutes.

-

Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine to remove the solvent and reagents.

-

Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography.

The [3+2] Atom Approach: 1,3-Dipolar Cycloaddition

An alternative and powerful strategy is the 1,3-dipolar cycloaddition of a nitrile oxide (the three-atom component) with a nitrile (the two-atom component).[3][6] This method offers a different path to the heterocycle with distinct regiochemical outcomes compared to the amidoxime route.

The primary challenge of this approach is the inherent instability of nitrile oxides, which are typically generated in situ from precursors like hydroximoyl chlorides or by the dehydration of nitroalkanes.[8] These reactive intermediates can readily dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), competing with the desired cycloaddition.[5] Therefore, reaction conditions must be carefully controlled to favor the intermolecular reaction with the nitrile partner.

From Chemical Curiosity to Privileged Pharmacophore

The trajectory of the 1,2,4-oxadiazole core in applied science began to accelerate in the mid-20th century. Biological activity studies first emerged in the early 1940s, and two decades later, the first commercial drug featuring the scaffold, Oxolamine , was introduced to the market as a cough suppressant.[3][4][6]

The Power of Bioisosterism

The true ascent of the 1,2,4-oxadiazole in drug design is rooted in the concept of bioisosterism . The heterocycle serves as a robust and metabolically stable mimic for ester and amide functionalities, which are common in bioactive molecules but are often susceptible to hydrolysis by metabolic enzymes (esterases and amidases).[9][10] By replacing a labile ester or amide group with a 1,2,4-oxadiazole ring, medicinal chemists can often preserve the necessary hydrogen bonding interactions and overall molecular geometry required for biological activity while significantly improving the compound's pharmacokinetic profile.

Caption: Bioisosteric relationship of 1,2,4-oxadiazole with ester and amide groups.

This strategy has proven immensely successful, leading to the development of numerous therapeutic agents across a vast range of diseases. The interest in 1,2,4-oxadiazoles for biological applications has more than doubled in the last fifteen years alone.[3][11] Furthermore, the 1,2,4-oxadiazole ring is unique among its isomers for its presence in natural products, such as the cytotoxic indole alkaloids Phidianidine A and B, isolated from a sea slug.[3][4]

Table 2: Selected Biologically Active 1,2,4-Oxadiazole Compounds

| Compound | Therapeutic Area / Target | Significance |

| Oxolamine | Antitussive | The first commercial drug containing a 1,2,4-oxadiazole ring.[3][6] |

| Ataluren | Duchenne Muscular Dystrophy | Promotes ribosomal read-through of nonsense mutations.[2] |

| Cilomilast | COPD / PDE4 Inhibitor | Anti-inflammatory agent. |

| Pleconaril | Antiviral | Binds to a hydrophobic pocket in the picornavirus capsid. |

| Quisqualic Acid | Neuroscience / Receptor Agonist | A naturally occurring amino acid that acts on glutamate receptors.[3] |

Conclusion and Future Outlook

From its discovery as a chemical novelty in 1884, the 1,2,4-oxadiazole has undergone a remarkable transformation. Its journey from the classical, low-yielding synthesis of Tiemann and Krüger to modern, efficient, one-pot protocols mirrors the advancement of organic chemistry itself. The recognition of its value as a bioisostere for amides and esters was a pivotal moment, cementing its status as a privileged scaffold in medicinal chemistry. Today, its derivatives are investigated for nearly every major disease indication, from cancer to infectious diseases and neurodegenerative disorders.[3] The rich history and versatile chemistry of the 1,2,4-oxadiazole ensure that it will remain a cornerstone of drug discovery and development for the foreseeable future.

References

- 1. benchchem.com [benchchem.com]

- 2. "The Development of a One Pot, Two Reaction Synthetic Preparation of 1," by Austin J. Carter [ir.library.illinoisstate.edu]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. soc.chim.it [soc.chim.it]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole

Prepared by: Gemini, Senior Application Scientist

Foreword: The Analytical Imperative in Heterocyclic Chemistry

The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[1][2] Its precise structural verification is not merely an academic exercise but a critical prerequisite for understanding structure-activity relationships (SAR), ensuring regulatory compliance, and guaranteeing reproducibility in drug development. This guide provides an in-depth, multi-technique approach to the definitive structural elucidation of a representative molecule, 5-Propyl-3-p-tolyl-1,2,4-oxadiazole (CAS 182295-26-7).[3] We will move beyond simple data reporting to explain the causal logic behind the analytical workflow, demonstrating how a synergistic application of modern spectroscopic techniques builds an unassailable structural proof.

Foundational Strategy: An Integrated Spectroscopic Workflow

The structural elucidation of a novel or synthesized compound is a process of systematic, orthogonal validation.[4][5] Each analytical technique provides a unique piece of the molecular puzzle. Our strategy relies on integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to build a coherent and self-validating structural hypothesis. The logical flow of this process is designed to move from broad molecular characteristics to fine atomic-level connectivity.

Caption: Workflow for integrated structural elucidation.

Mass Spectrometry: Establishing the Molecular Blueprint

Mass spectrometry is the first critical step, providing the molecular weight and, through high-resolution analysis, the elemental composition.[6] For this compound, the molecular formula is C₁₂H₁₄N₂O, corresponding to a monoisotopic mass of 202.1106 Da.[3]

Expected Fragmentation Pattern

Electron Impact (EI) ionization is a high-energy technique that induces reproducible fragmentation, offering a "fingerprint" of the molecule's structure.[7][8] The 1,2,4-oxadiazole ring is known to undergo characteristic cleavage patterns.[9][10][11] The primary fragmentation involves the cleavage of the heterocyclic ring, which is the most labile part of the molecule.

Key Predicted Fragments:

-

Molecular Ion (M⁺•): The parent peak at m/z = 202 is expected, confirming the molecular weight.

-

Loss of Propyl Radical: Cleavage of the C5-propyl bond (alpha-cleavage) would result in a fragment at m/z = 159.

-

Retro-Diels-Alder (RDA)-type Cleavage: Heterocyclic rings can undergo RDA-like fragmentation.[7] Cleavage of the N2-C3 and O1-C5 bonds can lead to the formation of a p-tolyl nitrile cation (CH₃-C₆H₄-CN)⁺• at m/z = 117 and a propyl nitrile cation (CH₃CH₂CH₂-CN)⁺• at m/z = 69.

-

Tolyl Cation: Fragmentation can also lead to a stable tolyl cation (CH₃-C₆H₄)⁺ at m/z = 91, a common fragment for toluene-containing compounds.

Caption: Predicted EI-MS fragmentation pathway.

| m/z | Proposed Fragment Identity | Formula |

| 202 | Molecular Ion [M]⁺• | [C₁₂H₁₄N₂O]⁺• |

| 159 | [M - C₃H₇]⁺ | [C₉H₇N₂O]⁺ |

| 117 | [p-tolyl-CN]⁺• | [C₈H₇N]⁺• |

| 91 | [p-tolyl]⁺ | [C₇H₇]⁺ |

| 69 | [Propyl-CN]⁺• | [C₄H₇N]⁺• |

| Table 1: Summary of expected major mass fragments. |

Infrared Spectroscopy: Functional Group Identification

FTIR spectroscopy probes the vibrational frequencies of bonds, providing rapid confirmation of the functional groups suggested by the molecular formula.[12] For our target molecule, the spectrum should confirm the presence of both aromatic and aliphatic C-H bonds, as well as the characteristic vibrations of the substituted benzene and oxadiazole rings.

| Frequency Range (cm⁻¹) | Vibration Type | Structural Assignment |

| 3100 - 3000 | C-H Stretch | Aromatic C-H (p-tolyl group)[13][14] |

| 2960 - 2850 | C-H Stretch | Aliphatic C-H (propyl group)[15] |

| 1615 - 1580 | C=C Stretch | Aromatic Ring (p-tolyl)[16] |

| 1500 - 1450 | C=N Stretch | 1,2,4-Oxadiazole Ring |

| 1400 - 1300 | C-O Stretch | 1,2,4-Oxadiazole Ring |

| 820 | C-H Bend (oop) | 1,4-(para)-disubstituted benzene[13] |

| Table 2: Key expected IR absorption bands. |

The presence of sharp peaks just above and below 3000 cm⁻¹ is a classic diagnostic feature distinguishing aromatic from aliphatic C-H bonds.[17] The strong band around 820 cm⁻¹ is particularly informative, providing strong evidence for the para-substitution pattern on the tolyl ring.[13]

Nuclear Magnetic Resonance Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed structural information, mapping the carbon and proton framework of the molecule.[18] By analyzing chemical shifts, integration, and spin-spin coupling, we can piece together the exact connectivity of the atoms.

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is predicted to show distinct signals for the three components of the molecule: the p-tolyl group, the propyl chain, and the tolyl's methyl group.

-

Aromatic Region (7.0-8.0 ppm): The p-tolyl group is a classic AA'BB' spin system, which often appears as two distinct doublets for a para-substituted ring.[13][19] The protons ortho to the oxadiazole ring (H-a) will be slightly downfield compared to the protons ortho to the electron-donating methyl group (H-b).[20][21]

-

Aliphatic Region (0.9-3.0 ppm): The propyl group will display a characteristic pattern: a triplet for the terminal methyl (H-g), a multiplet (sextet) for the central methylene (H-f), and a triplet for the methylene attached to the electron-withdrawing oxadiazole ring (H-e), which will be the most downfield of the three.

-

Benzylic Region (~2.4 ppm): The methyl group on the tolyl ring (H-d) will appear as a sharp singlet.[14]

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-a | ~7.9 | Doublet (d) | 2H | Aromatic protons ortho to oxadiazole |

| H-b | ~7.3 | Doublet (d) | 2H | Aromatic protons ortho to methyl group |

| H-d | ~2.4 | Singlet (s) | 3H | Tolyl methyl protons |

| H-e | ~2.9 | Triplet (t) | 2H | -CH₂- attached to oxadiazole ring |

| H-f | ~1.9 | Sextet (sxt) | 2H | Central -CH₂- of propyl group |

| H-g | ~1.0 | Triplet (t) | 3H | Terminal -CH₃ of propyl group |

| Table 3: Predicted ¹H NMR data (referenced to TMS). |

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum will confirm the carbon skeleton. Due to the molecule's symmetry, the para-substituted tolyl ring will show four aromatic signals instead of six.[15] The two carbons of the oxadiazole ring are highly deshielded and will appear far downfield.

| Assignment | Predicted δ (ppm) | Rationale |

| C5 | ~175 | Oxadiazole carbon attached to propyl group |

| C3 | ~168 | Oxadiazole carbon attached to tolyl group[22] |

| C-c | ~142 | Aromatic C attached to methyl group |

| C-b | ~129 | Aromatic C-H |

| C-a | ~127 | Aromatic C-H |

| C-ipso | ~124 | Aromatic C attached to oxadiazole |

| C-e | ~28 | -CH₂- attached to oxadiazole ring |

| C-d | ~21.5 | Tolyl methyl carbon[22] |

| C-f | ~20 | Central -CH₂- of propyl group |

| C-g | ~13.5 | Terminal -CH₃ of propyl group |

| Table 4: Predicted ¹³C NMR data (referenced to TMS). |

Experimental Protocols

To ensure data integrity, standardized protocols must be employed.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) with an Electron Ionization (EI) source.

-

Acquisition Parameters:

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-300.

-

Data Acquisition: Acquire data in centroid mode for accurate mass measurement.

-

-

Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern and compare it against predicted pathways and spectral libraries.

FTIR Spectroscopy Protocol

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: A standard FTIR spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Average 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify and label major peaks corresponding to the key functional groups.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Acquisition Parameters (¹H NMR):

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Acquisition Parameters (¹³C NMR):

-

Pulse Program: Proton-decoupled single-pulse (zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Analysis: Process the FID using a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to TMS at 0.00 ppm. Integrate ¹H signals and analyze splitting patterns. Assign all peaks in both ¹H and ¹³C spectra.

Conclusion: A Unified Structural Confirmation

The structural elucidation of this compound is achieved not by a single measurement but by the convergence of evidence from multiple, independent analytical techniques. Mass spectrometry confirms the elemental formula C₁₂H₁₄N₂O. IR spectroscopy validates the presence of aromatic, aliphatic, and heterocyclic moieties. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the atomic connectivity, confirming the p-tolyl and propyl substituents at the C3 and C5 positions of the 1,2,4-oxadiazole ring, respectively. This integrated approach exemplifies a robust, self-validating system essential for modern chemical research and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 6. jchps.com [jchps.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. tandfonline.com [tandfonline.com]

- 10. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. updatepublishing.com [updatepublishing.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

- 18. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 19. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 21. m.youtube.com [m.youtube.com]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles: A Detailed Guide for Researchers

Introduction: The Enduring Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring system, a five-membered heterocycle containing one oxygen and two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its prevalence in numerous biologically active compounds stems from its role as a bioisostere for amide and ester functionalities, offering enhanced metabolic stability and improved pharmacokinetic profiles.[1] From anti-inflammatory and analgesic agents to potent inhibitors of key enzymes, the versatility of the 1,2,4-oxadiazole core continues to capture the attention of researchers aiming to develop novel therapeutics.[3][4]

This comprehensive guide provides detailed, field-proven protocols for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, designed for researchers, scientists, and drug development professionals. Beyond a mere recitation of steps, this document delves into the causality behind experimental choices, ensuring a thorough understanding of the underlying chemical principles.

Core Synthetic Strategies: A Multi-faceted Approach

The construction of the 3,5-disubstituted 1,2,4-oxadiazole ring is most commonly achieved through the cyclization of an O-acyl amidoxime intermediate.[1][5][6] This key intermediate is typically formed by the acylation of an amidoxime. The subsequent intramolecular cyclodehydration then yields the desired oxadiazole. Several variations of this fundamental approach have been developed, including classical two-step procedures, efficient one-pot syntheses, and modern microwave-assisted and solid-phase methodologies.

I. The Classical Two-Step Synthesis: A Foundational Method

This robust and widely practiced method involves two discrete steps: the synthesis of the amidoxime from a nitrile, followed by its acylation and subsequent cyclization.

Step 1: Amidoxime Formation from Nitriles

The initial step involves the conversion of a nitrile to the corresponding amidoxime through the addition of hydroxylamine.[7] This reaction is typically performed under basic conditions to generate the nucleophilic hydroxylamine anion.

Protocol 1: General Procedure for Amidoxime Synthesis

-

Reagent Preparation: In a round-bottom flask, dissolve the starting nitrile (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Hydroxylamine Addition: Add an aqueous solution of hydroxylamine hydrochloride (1.5-2.0 eq) and a base such as sodium carbonate or potassium carbonate (1.5-2.0 eq).

-

Reaction: Stir the mixture at room temperature or gentle reflux (50-80 °C) for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure. The crude amidoxime can often be used in the next step without further purification. If necessary, recrystallization from a suitable solvent (e.g., ethanol/water) can be performed.

Step 2: Acylation of Amidoxime and Cyclodehydration

The prepared amidoxime is then acylated with a carboxylic acid derivative, most commonly an acyl chloride or anhydride, to form the O-acyl amidoxime intermediate.[5] This intermediate can be isolated or, more conveniently, cyclized in situ to the 1,2,4-oxadiazole. The cyclization is typically promoted by heat or a base.[7][8]

Protocol 2: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles via Acylation and Cyclization

-

Amidoxime Dissolution: Dissolve the amidoxime (1.0 eq) in a suitable aprotic solvent such as pyridine, dioxane, or THF.

-

Acylation: Cool the solution in an ice bath and add the acylating agent (e.g., acyl chloride or anhydride, 1.0-1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The formation of the O-acyl amidoxime can be monitored by TLC.

-

Cyclization: Heat the reaction mixture to reflux (80-120 °C) for 2-12 hours to effect cyclodehydration.[7] Alternatively, a base such as sodium hydroxide or potassium fluoride can be added to promote cyclization at lower temperatures.[8]

-

Work-up and Purification: After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.

Figure 1. Workflow for the classical two-step synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.

II. One-Pot Syntheses: Streamlining the Process

To improve efficiency and reduce reaction times, several one-pot procedures have been developed that combine the formation of the amidoxime and its subsequent conversion to the 1,2,4-oxadiazole in a single reaction vessel.[9][10][11] These methods are highly attractive for the rapid generation of compound libraries.

One common approach involves the in situ generation of the amidoxime from a nitrile and hydroxylamine, followed by the addition of a carboxylic acid and a coupling agent, or an acyl chloride.[9][11]

Protocol 3: One-Pot Synthesis from Nitriles and Carboxylic Acids

-